Azetidin-3-yl N-methylcarbamate Hydrochloride: Biological Activity & Pharmacological Profiling Guide
Azetidin-3-yl N-methylcarbamate Hydrochloride: Biological Activity & Pharmacological Profiling Guide
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper / Application Guide
Executive Summary
In modern structure-based drug design, the quest for novel chemical space has driven a paradigm shift toward sp³-rich, conformationally restricted scaffolds. Azetidin-3-yl N-methylcarbamate hydrochloride (CAS: 1009368-29-9) represents a highly specialized, privileged building block[1]. While rarely administered as a standalone therapeutic, it serves as a potent pharmacophore in the synthesis of neuroactive agents and serine hydrolase inhibitors[2].
This technical guide dissects the biological activity profile of this compound by analyzing its two synergistic functional domains: the azetidine core (a metabolically stable, hydrophilic bioisostere)[3] and the N-methylcarbamate warhead (a reversible covalent modifier of acetylcholinesterase)[4].
Structural Pharmacology & Physicochemical Rationale
The biological utility of azetidin-3-yl N-methylcarbamate hydrochloride stems directly from its structural geometry and physicochemical properties.
The Azetidine Core: A Privileged Bioisostere
The four-membered azetidine ring is increasingly utilized as a bioisostere for larger, more lipophilic heterocycles such as piperidine, pyrrolidine, and morpholine[3][5].
-
Increased Fsp³: The high fraction of sp³-hybridized carbons (Fsp³ = 0.80) enhances the three-dimensionality of the molecule, which statistically correlates with higher clinical success rates due to reduced off-target binding and improved solubility[5].
-
Metabolic Resistance: Unlike six-membered rings, the inherent ring strain of azetidine disfavors the formation of iminium ion intermediates. This steric and electronic constraint significantly reduces susceptibility to cytochrome P450 (CYP)-mediated α-carbon oxidation, prolonging the pharmacophore's half-life[6].
The N-Methylcarbamate Warhead
Carbamates are classical inhibitors of serine hydrolases, most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The N-methylcarbamate moiety acts as a "suicide substrate" or reversible covalent inhibitor, mimicking the native neurotransmitter acetylcholine[4][7].
Physicochemical Profile Summary
| Property | Value / Characteristic | Pharmacological Implication |
| Molecular Weight | 166.6 Da (Salt) / 130.1 Da (Base) | Highly ligand-efficient fragment; ideal for Central Nervous System (CNS) penetration[2]. |
| SMILES | CNC(=O)OC1CNC1.Cl | Primary aliphatic amine (salt form) ensures high aqueous solubility for assay formulation[8]. |
| Hydrogen Bond Donors | 2 (Azetidine NH₂⁺, Carbamate NH) | Facilitates strong dipole and hydrogen-bonding interactions within target active site gorges. |
| Lipophilicity (LogP) | Low / Hydrophilic | Prevents non-specific hydrophobic trapping in lipid membranes; requires active transport or specific carrier-mediated BBB crossing if not derivatized. |
Core Biological Activity: Serine Hydrolase Modulation
The primary biological activity associated with the N-methylcarbamate motif is the modulation of cholinergic transmission via the inhibition of AChE[4].
Mechanism of Action: Reversible Carbamylation
When an azetidin-3-yl N-methylcarbamate derivative enters the synaptic cleft, it competes with acetylcholine for the AChE active site.
-
Binding: The protonated azetidine nitrogen interacts with the peripheral anionic site (PAS) or the cation-π binding pocket (Trp86) of the enzyme, orienting the molecule.
-
Nucleophilic Attack: The catalytic serine (Ser203 in human AChE) attacks the carbonyl carbon of the carbamate.
-
Carbamylation: The azetidine leaving group is expelled, leaving the enzyme's active site covalently modified by a methylcarbamoyl group[4].
-
Spontaneous Reactivation: Unlike the irreversible phosphorylation caused by organophosphates, the carbamylated enzyme undergoes spontaneous hydrolysis (decarbamylation) over minutes to hours, restoring normal enzyme function[7].
Caption: Mechanism of reversible AChE inhibition via active-site serine carbamylation.
Experimental Workflows & Validation Protocols
To accurately profile the biological activity and stability of azetidin-3-yl N-methylcarbamate derivatives, researchers must employ highly controlled, self-validating in vitro assays.
Protocol 1: Modified Ellman Assay for AChE Inhibition Kinetics
The Ellman assay is the gold standard for quantifying cholinesterase activity[4]. Because carbamates are slow-binding, time-dependent inhibitors, pre-incubation is critical.
Materials:
-
Recombinant Human AChE (rhAChE)
-
Acetylthiocholine iodide (ATCh) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Chromogen
-
0.1 M Sodium Phosphate Buffer (pH 8.0, 0.1% BSA)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a working solution of 0.5 mM DTNB and 0.5 mM ATCh in the phosphate buffer.
-
Inhibitor Dilution: Prepare a 10-point serial dilution of the azetidin-3-yl N-methylcarbamate compound in DMSO (final assay DMSO concentration < 1%).
-
Pre-Incubation (Critical Step): In a 96-well microplate, combine 10 µL of the inhibitor dilution with 40 µL of rhAChE (0.05 U/mL). Incubate at 25°C for exactly 15 minutes. Causality: This allows the slow carbamylation reaction to reach a steady state before substrate competition begins.
-
Reaction Initiation: Add 50 µL of the ATCh/DTNB mixture to all wells to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 5 minutes.
-
Validation: Ensure the uninhibited control yields a linear absorbance increase. Calculate the IC₅₀ using non-linear regression of the initial velocities (v₀).
Caption: High-throughput modified Ellman assay workflow for AChE kinetic profiling.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
To validate the hypothesis that the azetidine core confers superior metabolic stability compared to piperidine analogs[5][6], a microsomal clearance assay is required.
Step-by-Step Methodology:
-
Incubation Matrix: Combine Human Liver Microsomes (0.5 mg/mL protein), 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well deep-well plate. Pre-warm to 37°C for 5 minutes.
-
Initiation: Add 1 mM NADPH (final concentration) to initiate cytochrome P450 metabolism.
-
Kinetic Sampling: At time points t = 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.
-
Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Output: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). A highly stable azetidine bioisostere should exhibit a CLint of < 15 µL/min/mg protein.
Conclusion
Azetidin-3-yl N-methylcarbamate hydrochloride is a sophisticated molecular building block that bridges the gap between target potency and pharmacokinetic resilience. By coupling the reversible, covalent inhibitory power of the N-methylcarbamate group with the high-Fsp³, metabolically robust azetidine ring, medicinal chemists can design next-generation therapeutics with optimized safety profiles and extended target residence times.
References
- PubChemLite. "Azetidin-3-yl n-methylcarbamate hydrochloride (C5H10N2O2)." Université du Luxembourg.
- NextSDS. "azetidin-3-yl N-methylcarbamate hydrochloride — Chemical Substance Information." NextSDS Database.
- Fluorochem. "AZETIDIN-3-YL METHYLCARBAMATE HCL (CAS 1009368-29-9)." Fluorochem Catalog.
- Benchchem. "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development." Benchchem Technical Guides.
- Ramisetty, M. K., et al. "Exploration of Oxetanes and Azetidines in Structure-based Drug Design." Thieme Connect.
- ResearchGate. "Examples of azetidine-based bioisosters." Scientific Diagram.
- Benchchem. "Propoxur mechanism of action on acetylcholinesterase." Benchchem Technical Guides.
- National Center for Biotechnology Information (NCBI). "Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects." Drinking Water and Health.
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - Azetidin-3-yl n-methylcarbamate hydrochloride (C5H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
